molecular formula C17H18N6OS B4885496 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide

Cat. No. B4885496
M. Wt: 354.4 g/mol
InChI Key: JHNUKAWIYITEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide, also known as ETP-46464, is a small molecule inhibitor that has shown potential in cancer research. It is a member of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, which plays a crucial role in cellular metabolism.

Mechanism of Action

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ biosynthesis pathway. By inhibiting NAMPT, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide reduces the levels of NAD+ in cells, which leads to a decrease in cellular metabolism and energy production. This reduction in energy production ultimately leads to cancer cell death.
Biochemical and Physiological Effects
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the NAD+ biosynthesis pathway, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activation of several signaling pathways that are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide in lab experiments is its specificity for NAMPT. This specificity allows for targeted inhibition of the NAD+ biosynthesis pathway without affecting other cellular processes. However, one limitation of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide in lab experiments is its relatively low potency compared to other NAMPT inhibitors.

Future Directions

There are several future directions for research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide. One direction is to develop more potent NAMPT inhibitors that have greater efficacy in cancer cells. Another direction is to explore the use of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide on cancer cells.

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide has been extensively studied in cancer research due to its ability to inhibit the NAD+ biosynthesis pathway. This pathway is essential for cancer cell survival, and inhibiting it can lead to cancer cell death. N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyrimidin-4-ylmethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-2-13-10-25-16(23-13)9-21-17(24)12-3-4-15(19-7-12)20-8-14-5-6-18-11-22-14/h3-7,10-11H,2,8-9H2,1H3,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNUKAWIYITEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(pyrimidin-4-ylmethylamino)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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